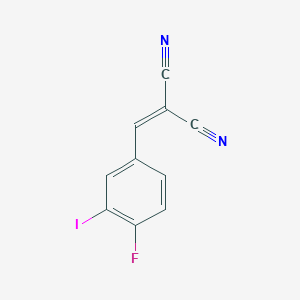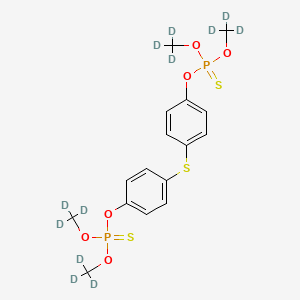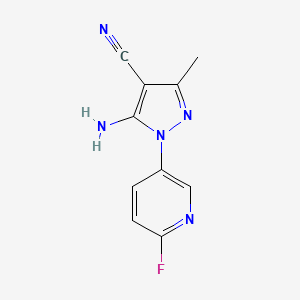![molecular formula C12H17F2NO B1414663 {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1019579-52-2](/img/structure/B1414663.png)
{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine
Descripción general
Descripción
{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine, also known as 2-methyl-N-[2-(difluoromethoxy)phenyl]prop-2-en-1-amine, is a novel reagent that has recently been developed for use in synthetic organic chemistry. This reagent is an important tool for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It has been used in a variety of synthetic methods, including the preparation of organometallic compounds, the synthesis of heterocycles, and the formation of carbon-carbon bonds. It is also a useful reagent for the synthesis of fluorinated compounds.
Aplicaciones Científicas De Investigación
Tailoring Amine Functionalized Hybrid Ceramics for CO2 Adsorption
- Research Context: This study focuses on hybrid ceramic materials with amine functions prepared from aminopropyltriethoxysilane and similar precursors for CO2 gas separation. The materials were pyrolyzed at low temperatures to enhance their applicability in gas separation.
- Key Findings: The amine group-bearing materials derived from aminopropyltriethoxysilane displayed notable CO2 sorption capacities, especially at higher temperatures. Hydrophobic precursors were found to reduce water adsorption but increase CO2 sorption capacity per amine group (Prenzel, Wilhelm, & Rezwan, 2014).
Esterification of Amine-Carboxyboranes with Orthoformates
- Research Context: This study examines the high-yield synthesis of amine-alkoxycarbonylboranes, including derivatives related to the compound , by reacting amine-carboxyborane with trialkyl orthoformate.
- Key Findings: The research demonstrates the efficient production of these compounds, which have potential applications in various organic syntheses and chemical processes (Mittakanti, Feakes, & Morse, 1992).
Synthesis and Characterization of Amine-Functionalized Silica
- Research Context: Investigating the synthesis and characterization of amine-functionalized colloidal silica, this research explores methods for creating and analyzing materials with potential applications in various sectors, including catalysis and drug delivery.
- Key Findings: The study highlights effective synthesis techniques for colloidal silica particles and explores methods for quantifying the surface density of amino groups, which is crucial for their application in various fields (Soto-Cantu, Cueto, Koch, & Russo, 2012).
In vitro Evaluation of Antioxidant Properties of Organoselenium Compounds
- Research Context: This research evaluates the antioxidant properties of an organoselenium compound that can mimic endogenous antioxidant enzymes like glutathione peroxidase, which is structurally similar to the compound .
- Key Findings: The compound displayed significant antioxidant properties and was more effective than other similar compounds in certain systems, highlighting its potential in pharmacological and therapeutic applications (Ibrahim, Muhammad, Naeem, Deobald, Kamdem, & Rocha, 2015).
Propiedades
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-5-3-4-6-11(10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHSZLPVGONPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1414580.png)





![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)


![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)



